5-Pyrimidinylboronic acid
Overview
Description
5-Pyrimidinylboronic acid is an organic compound with the chemical formula C4H5BN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a boronic acid group attached to the fifth position of the pyrimidine ring. It appears as a white crystalline solid and is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
It is known that boronic acids, in general, have a high affinity for diols, which are present in many biological molecules .
Mode of Action
5-Pyrimidinylboronic acid is a heteroarylpyrimidine derivative that is often used in Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bonding that is widely used in organic synthesis . The boronic acid moiety of the compound can form stable boronate complexes with diols, which can then undergo transmetallation with a palladium complex to form a new carbon-carbon bond .
Biochemical Pathways
Given its use in suzuki cross-coupling reactions, it can be inferred that it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is soluble in ether, methanol, dmso, and thf , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of Suzuki cross-coupling reactions, it serves as a key reagent in the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, the efficiency of Suzuki cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .
Biochemical Analysis
Biochemical Properties
It is known that boronic acids, like 5-Pyrimidinylboronic acid, can interact with enzymes, proteins, and other biomolecules, often forming reversible covalent bonds with diols in biological systems .
Cellular Effects
Boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with diols, which could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Pyrimidinylboronic acid can be synthesized through several methods. One common method involves the reaction of 5-bromopyrimidine with n-butyllithium and triisopropyl borate in tetrahydrofuran at low temperatures (-70 to -20°C). The intermediate product is then treated with hydrochloric acid and water, followed by neutralization with potassium hydroxide to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Pyrimidinylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to boranes under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents are employed.
Major Products:
Biaryls and Substituted Pyrimidines: These are the primary products of Suzuki-Miyaura coupling reactions.
Boronic Esters and Boranes: These are formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
5-Pyrimidinylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Pyridine-4-boronic acid
- Pyrimidine-2-boronic acid
- Pyridine-3-boronic acid
Comparison: 5-Pyrimidinylboronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to pyridine-4-boronic acid and pyridine-3-boronic acid, this compound offers different electronic properties and steric effects, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
pyrimidin-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-1-6-3-7-2-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFPPBMKGYINDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383574 | |
Record name | 5-Pyrimidinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109299-78-7 | |
Record name | 5-Pyrimidinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Pyrimidinylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of pyrimidin-5-ylboronic acid in the nickel-catalyzed reactions described in the research?
A1: Pyrimidin-5-ylboronic acid plays a crucial role in dictating the reaction pathway in nickel-catalyzed transformations of tert-cyclobutanols. [] Unlike phenylboronic acid, which leads to ring-contraction products (cyclopropyl aryl methanones), pyrimidin-5-ylboronic acid enables a selective ring-opening/isomerization reaction, yielding 1-aryl butan-1-ones. [] This suggests a distinct interaction of pyrimidin-5-ylboronic acid with the nickel catalyst and/or reaction intermediates, influencing the reaction outcome.
Q2: Are there other applications of pyrimidin-5-ylboronic acid in organic synthesis?
A2: Yes, besides its role in nickel-catalyzed reactions, pyrimidin-5-ylboronic acid and its derivatives, such as (pyrimidin-5-yl)trifluoroborates, have been investigated in coupling reactions with heterocyclic halides. [] These reactions offer a valuable synthetic route for the preparation of diversely substituted pyrimidine derivatives, which are important building blocks in medicinal chemistry and materials science.
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